molecular formula C11H7BrN2O B13138870 2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde

2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde

Cat. No.: B13138870
M. Wt: 263.09 g/mol
InChI Key: BKSGAUIZJMQCFH-UHFFFAOYSA-N
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Description

2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position and a formyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-pyridinecarboxaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Organolithium reagents in anhydrous ether or Grignard reagents in tetrahydrofuran.

Major Products Formed

    Oxidation: 2-Bromo-6-pyridin-2-ylpyridine-3-carboxylic acid.

    Reduction: 2-Bromo-6-pyridin-2-ylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: It is utilized in the production of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound can form covalent or non-covalent interactions with its targets, leading to modulation of their activity and subsequent biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-pyridinecarboxaldehyde: Similar structure but with the bromine atom at the 3-position.

    6-Bromo-2-pyridinecarboxaldehyde: Similar structure but with the bromine atom at the 6-position.

    2-Bromo-4-pyridinecarboxaldehyde: Similar structure but with the bromine atom at the 4-position.

Uniqueness

2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde is unique due to the specific positioning of the bromine atom and formyl group, which imparts distinct chemical reactivity and biological activity. This unique arrangement allows for selective interactions with molecular targets and enables its use in specialized applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

2-bromo-6-pyridin-2-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H7BrN2O/c12-11-8(7-15)4-5-10(14-11)9-3-1-2-6-13-9/h1-7H

InChI Key

BKSGAUIZJMQCFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C=C2)C=O)Br

Origin of Product

United States

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